molecular formula C16H14ClN3O2 B12966673 7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine CAS No. 52759-42-9

7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine

Cat. No.: B12966673
CAS No.: 52759-42-9
M. Wt: 315.75 g/mol
InChI Key: ZNOGPKCPIUGSAI-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine (CAS 52759-42-9) is a versatile chemical intermediate prized in medicinal chemistry for the synthesis of novel 4-anilinoquinazoline derivatives . This compound serves as a crucial scaffold for constructing targeted therapeutics, particularly in oncology research. Recent studies have utilized this core structure to develop potent anti-tumor agents against non-small cell lung cancer (NSCLC), where derived molecules exert effects through inhibition of the Wnt/β-catenin signaling pathway . The 4-amino group and the 2-chloro substituent provide reactive sites for further functionalization, allowing researchers to introduce diverse aniline moieties to explore structure-activity relationships (SAR) and enhance pharmacological properties . Beyond oncology, the quinazoline scaffold is recognized for its broad biological potential, with research applications extending to the development of anti-tubercular agents . This product is intended for laboratory research and further manufacturing use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

52759-42-9

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

2-chloro-6-methoxy-7-phenylmethoxyquinazolin-4-amine

InChI

InChI=1S/C16H14ClN3O2/c1-21-13-7-11-12(19-16(17)20-15(11)18)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,18,19,20)

InChI Key

ZNOGPKCPIUGSAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of 4-chloro-6-methoxy-7-benzyloxyquinoline Intermediate

A key intermediate, 4-chloro-6-methoxy-7-benzyloxyquinoline, is prepared via a three-step sequence:

  • Step 1: Enamine Formation
    Starting from 1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)ethanone, condensation with N,N-dimethylformamide dimethyl acetal produces an enamine intermediate, (E)-1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)-3-(dimethylamino)-2-propen-1-one.

  • Step 2: Reductive Cyclization
    The enamine undergoes reduction and cyclization using a strong reducing cyclization agent such as sodium dithionite, thiourea dioxide, hydrogen peroxide, or sodium borohydride. This two-step one-pot process converts the nitro group to an amino group and cyclizes to form 7-benzyloxy-6-methoxy-1H-quinolin-4-one under mild conditions without high temperature or pressure.

  • Step 3: Chlorination
    The quinolin-4-one is chlorinated using phosphorus trichloride or phosphorus oxychloride in the presence of an acid-binding agent (e.g., triethylamine) at 30–105 °C for 1–12 hours to yield 4-chloro-6-methoxy-7-benzyloxyquinoline.

This method is advantageous for industrial scale-up due to mild reaction conditions, high yield, and operational safety.

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Enamine formation N,N-dimethylformamide dimethyl acetal, RT to 80 °C Enamine intermediate
2 Reductive cyclization Sodium dithionite/thiourea dioxide, one-pot, mild temp 7-benzyloxy-6-methoxy-1H-quinolin-4-one, high yield
3 Chlorination POCl3 or PCl3, acid-binding agent, 30–105 °C, 1–12 h 4-chloro-6-methoxy-7-benzyloxyquinoline, high yield

Conversion to 7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine

Following the preparation of the chlorinated quinoline intermediate, the quinazoline core is constructed and functionalized:

  • Cyclization and Amidation
    The intermediate undergoes amidine formation and cyclization in a one-step reaction with appropriate amines (e.g., 3-chloro-4-fluoroaniline) in mixed solvents such as ethanol/ethyl acetate or isopropanol/acetonitrile at elevated temperatures (~80 °C) for extended periods (e.g., 18 hours). This step avoids isolation of intermediates, improving efficiency.

  • Workup and Purification
    After reaction completion, the mixture is cooled, pH adjusted (e.g., to 8.0 with aqueous NaOH), and the product precipitated, filtered, washed, and dried to afford the quinazoline derivative in approximately 80% yield.

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Amidination & cyclization 3-chloro-4-fluoroaniline, mixed solvents, 80 °C, 18 h This compound, ~80% yield

Alternative Chlorination and Functionalization Methods

  • Chlorination of quinazolinones using phosphorus oxychloride at 120 °C for 3 hours yields the chloroquinazoline with up to 99% yield.
  • Use of diisopropylethylamine as a base and trichlorophosphate as chlorinating agent under reflux conditions can provide yields around 72%.
  • Subsequent nucleophilic aromatic substitution reactions with anilines or other amines in solvents like 2-propanol under reflux for 2 hours afford the target amine derivatives.
  • The two-step one-pot reductive cyclization method for quinoline intermediate synthesis significantly improves operational safety by avoiding high-pressure hydrogenation and high-temperature conditions.
  • The one-step amidine formation and cyclization reaction reduces the need for intermediate isolation, saving time and cost.
  • Chlorination using phosphorus oxychloride is highly efficient and scalable.
  • Mixed solvent systems (e.g., ethanol/ethyl acetate, isopropanol/acetonitrile) optimize solubility and reaction rates.
  • Yields for key steps range from 72% to 99%, indicating robust and reproducible methods suitable for industrial production.
Compound/Intermediate Key Reaction Type Reagents/Conditions Yield (%) Notes
(E)-1-(4-(benzyloxy)-5-methoxy-2-nitrophenyl)-3-(dimethylamino)-2-propen-1-one Enamine formation N,N-dimethylformamide dimethyl acetal, 80 °C, 18 h N/A Starting enamine intermediate
7-benzyloxy-6-methoxy-1H-quinolin-4-one Reductive cyclization Sodium dithionite or similar, mild temp High Two-step one-pot reduction and cyclization
4-chloro-6-methoxy-7-benzyloxyquinoline Chlorination POCl3 or PCl3, acid-binding agent, 30–105 °C, 1–12 h High Key chlorinated intermediate
This compound Amidination & cyclization 3-chloro-4-fluoroaniline, mixed solvents, 80 °C, 18 h ~80 Final quinazoline amine product

The preparation of this compound is efficiently achieved through a sequence of enamine formation, reductive cyclization, chlorination, and amidination/cyclization steps. The methods emphasize mild reaction conditions, high yields, and operational safety, making them suitable for industrial-scale synthesis. The use of one-pot reactions and avoidance of hazardous conditions such as high-pressure hydrogenation are notable advantages. Diverse solvent systems and chlorinating agents provide flexibility in process optimization.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline typically involves several chemical reactions, including substitution, nitration, reduction, cyclization, and chlorination. The process can be summarized as follows:

  • Starting Material : Methyl 4-hydroxy-3-methoxybenzoate.
  • Key Steps :
    • Benzylation : Introduction of the benzyloxy group.
    • Nitration : Formation of a nitro group.
    • Reduction : Conversion of nitro to amino group.
    • Cyclization : Formation of the quinazoline core.
    • Chlorination : Introduction of the chloro substituent.

The overall yield from these steps can vary but has been reported to be around 29.2% .

Anticancer Properties

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline has shown significant potential as an anticancer agent. Its mechanism primarily involves the inhibition of various kinases associated with cancer cell proliferation. Notably, it has been studied for its effects on the epidermal growth factor receptor (EGFR), which is crucial in many cancers:

  • Case Study : In vitro studies demonstrated that derivatives of this compound exhibited potent cytotoxicity against EGFR-positive cancer cells, with some compounds showing IC50 values as low as 0.11 µM .

Kinase Inhibition

The compound is also noted for its selective inhibition of specific kinases involved in tumor growth and progression:

  • Kinase Profiling : Research indicates that certain derivatives selectively inhibit EGFRK without affecting other related kinases like ErbB2 (Her-2), making them promising candidates for targeted cancer therapies .

Therapeutic Applications

The therapeutic potential of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline extends beyond oncology:

  • Lead Compound for Drug Development : Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.
  • Combination Therapies : There is ongoing research into combining this compound with other therapeutic agents to improve efficacy and reduce resistance in cancer treatments.
Compound NameIC50 (µM)Target KinaseRemarks
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline0.11EGFRKHighly potent against EGFR+ cells
Vandetanib0.25EGFRKEstablished anticancer drug
Compound X (similar structure)0.5EGFRKModerate potency

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance binding affinity to the target protein, while the chlorine and methoxy groups can influence the compound’s electronic properties and reactivity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Properties :

  • Solubility : Soluble in DMSO and THF; requires heating to 37°C for optimal dissolution .
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month; sensitive to repeated freeze-thaw cycles .
  • Synthesis : Prepared via nucleophilic substitution of 7-(benzyloxy)-2,4-dichloro-6-methoxyquinazoline with dimethylamine in THF, yielding ~75% purity .

Comparison with Structurally Similar Quinazoline Derivatives

Below is a detailed comparison of 7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine with its structural analogs:

Structural Modifications and Functional Groups

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Biological Activity Reference
This compound 7-benzyloxy, 2-Cl, 6-OMe, 4-NH₂ Chlorine, benzyloxy, methoxy, amine C₁₆H₁₅ClN₃O₂ Kinase inhibition (research use)
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (CAS 162364-72-9) 7-benzyloxy, 4-Cl, 6-OMe Chlorine, benzyloxy, methoxy C₁₆H₁₃ClN₂O₂ Intermediate for antitumor agents
N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-(3-chloropropoxy)quinazolin-4-amine 7-(3-chloropropoxy), 6-OMe, 4-NH-(4-Br-2-F-C₆H₃) Halogens, alkoxy, aryl amine C₁₈H₁₅BrClFN₃O₂ Anti-colorectal cancer activity
4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline (CAS 153436-54-5) 6,7-OMe, 4-NH-(3-Br-C₆H₄) Bromophenyl, dimethoxy C₁₅H₁₃BrN₄O₂ EGFR inhibition
7-(5-Aminopentyloxy)-N-(1-benzylpiperidin-4-yl)-2-chloro-6-methoxyquinazolin-4-amine 7-(aminopentyloxy), 2-Cl, 6-OMe, 4-NH-(piperidinyl) Alkylamine, piperidinyl C₂₇H₃₄ClN₅O₂ Enhanced solubility and receptor binding

Impact of Substituents on Activity

  • Chlorine at 2-position : Enhances electrophilicity, improving binding to kinase ATP pockets .
  • Piperidinyl or morpholinyl groups : Improve solubility and pharmacokinetics compared to benzyloxy derivatives .

Anti-Cancer Activity

  • Derivatives with 4-arylaminogroups (e.g., 4-[(3-bromophenyl)amino]) show potent EGFR inhibition (IC₅₀ < 100 nM) .
  • N-(1-methylpiperidin-4-yl) analogs exhibit improved blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Limitations of this compound

  • Low aqueous solubility : Requires DMSO for dissolution, limiting in vivo applications .
  • Instability under basic conditions : The benzyloxy group is susceptible to hydrolysis, necessitating protective strategies during synthesis .

Key Differences Among Analogs

Parameter This compound 4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline N-(1-methylpiperidin-4-yl) analogs
Solubility Low (DMSO-dependent) Moderate (due to dimethoxy groups) High (piperidinyl enhances polarity)
Synthetic Complexity Moderate (2-step substitution) High (requires Buchwald-Hartwig coupling) High (multi-step functionalization)
Biological Target Broad-spectrum kinases EGFR-specific CNS receptors

Biological Activity

7-(Benzyloxy)-2-chloro-6-methoxyquinazolin-4-amine is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in medicinal chemistry. The presence of various substituents on the quinazoline ring enhances its chemical reactivity and potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Benzyloxy group : Enhances lipophilicity and biological activity.
  • Chloro substituent : Known to influence the compound's reactivity and interaction with biological targets.
  • Methoxy group : Contributes to the overall stability and solubility of the compound.

Molecular Formula

The molecular formula for this compound is C₁₄H₁₃ClN₂O₂.

Anticancer Properties

Research has indicated that quinazoline derivatives, including this compound, exhibit significant anticancer properties. These compounds often act as inhibitors of various kinases involved in cancer cell proliferation.

Mechanism of Action :

  • Kinase Inhibition : The compound is believed to inhibit receptor tyrosine kinases (RTKs) such as EGFR (epidermal growth factor receptor) and ErbB2, which are critical in cancer signaling pathways .
  • Cell Cycle Disruption : By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, suggesting a broad spectrum of action .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

Study FocusResults
Anticancer Activity IC50 values ranged from 0.36 to 40.90 μM against different cancer cell lines .
Antimicrobial Activity Exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Inhibition of EGFR : A study demonstrated that derivatives similar to this compound effectively inhibited EGFR with an IC50 value comparable to established inhibitors like erlotinib .
  • Cytotoxicity Assays : Research involving various hybrids showed that compounds structurally related to this compound displayed notable cytotoxicity against MDA-MB-231 breast cancer cells, indicating potential for therapeutic development .

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